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molecular formula C15H18N2O2 B074075 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 1463-48-5

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No. B074075
M. Wt: 258.32 g/mol
InChI Key: ZGADWVQZLQNWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531546B2

Procedure details

To 8-benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione (28.3 g, 0.11 mol) and Pd(OH)2 (8.5 g) in 2 l of flask, EtOH (438 ml) and acetic acid (5.5 ml) are added at ambient temperature. The reaction mixture is stirred under H2 at room temperature for 15 h. The catalysts are removed by filtration and EtOH is evaporated down to give 2,8-diaza-spiro[4.5]decane-1,3-dione in quantitative yield. To a suspension of 2,8-diaza-spiro[4.5]decane-1,3-dione (4.2 g, 25.2 mmol) in dichloromethane (60 ml), 1N NaOH (26 ml, 26 mmol) and di-t-butyldicarbonate (6.1 g, 27.7 mmol) in dichloromethane (20 ml) are added at ambient temperature. The reaction mixture is stirred for 15 h. 10% Citric acid is added to the reaction mixture and the pH of the mixture is adjusted to 5. The combined extracts are washed with brine, dried over magnesium sulfate and concentrated under vacuum to give solid product, which filtrated with diethyl ether.
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
Quantity
438 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:19][CH2:18][C:11]2([C:15](=[O:16])[NH:14][C:13](=[O:17])[CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.CCO>[OH-].[OH-].[Pd+2].C(O)(=O)C>[C:15]1(=[O:16])[C:11]2([CH2:10][CH2:9][NH:8][CH2:19][CH2:18]2)[CH2:12][C:13](=[O:17])[NH:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC(NC2=O)=O)CC1
Name
Quantity
438 mL
Type
reactant
Smiles
CCO
Name
Quantity
8.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under H2 at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalysts are removed by filtration and EtOH
CUSTOM
Type
CUSTOM
Details
is evaporated down

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(NC(CC12CCNCC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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